Tetramethylammonium bromide

Catalog No.
S570627
CAS No.
64-20-0
M.F
C4H12N.Br
C4H12BrN
M. Wt
154.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetramethylammonium bromide

CAS Number

64-20-0

Product Name

Tetramethylammonium bromide

IUPAC Name

tetramethylazanium bromide

Molecular Formula

C4H12N.Br
C4H12BrN

Molecular Weight

154.05 g/mol

InChI

InChI=1S/C4H12N.BrH/c1-5(2,3)4;/h1-4H3;1H/q+1;/p-1

InChI Key

DDFYFBUWEBINLX-UHFFFAOYSA-M

SMILES

Array

Synonyms

tetraamethylammonium acetate, tetramethylammonium, tetramethylammonium bromide, tetramethylammonium chloride, tetramethylammonium fluoride, tetramethylammonium hydrogen dichloride, tetramethylammonium hydroxide, tetramethylammonium hydroxide pentahydrate, tetramethylammonium iodide, tetramethylammonium nitrate, tetramethylammonium perchlorate, tetramethylammonium sulfate (2:1), tetramethylammonium tribromide, tetramethylammonium triiodide, trimethylaminomethane

Canonical SMILES

C[N+](C)(C)C.[Br-]

The exact mass of the compound Tetramethylammonium bromide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 148344. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tetramethylammonium bromide (CAS 64-20-0) is the simplest symmetrical quaternary ammonium bromide salt, featuring a compact, highly mobile tetramethylammonium cation and a bromide counterion. In industrial and advanced laboratory settings, it is primarily procured as a structure-directing agent for zeolite synthesis, a highly conductive electrolyte for electrochemical cells, and a surface-passivating agent for perovskite optoelectronics. Unlike heavier tetraalkylammonium halides that act as standard lipophilic phase-transfer catalysts, TMABr is highly hydrophilic and sterically compact, making it uniquely suited for applications requiring high charge density, minimal steric hindrance, and precise intercalation into rigid crystal lattices .

Substituting TMABr with other tetraalkylammonium bromides (like TEABr or TBABr) or alternative tetramethylammonium halides (like TMACl) fundamentally alters process chemistry and handling requirements. Replacing TMABr with larger cations like TBABr introduces significant steric bulk, which drastically reduces ionic mobility in electrolytes and physically prevents the precise templating of small-pore zeolites [1]. Conversely, substituting TMABr with TMACl introduces a highly hygroscopic chloride anion that aggressively absorbs atmospheric moisture, leading to severe weighing errors, compromised stoichiometry, and altered hydrogen-bonding networks in formulations [2]. Furthermore, in optoelectronic passivation, replacing the compact TMA+ cation with longer-chain analogs introduces insulating barriers that severely degrade charge transport efficiency [3].

Decoupling Alkalinity and Template Concentration in Zeolite Y Synthesis

In the hydrothermal synthesis of colloidal zeolite Y nanocrystals, relying solely on tetramethylammonium hydroxide (TMAOH) couples the structure-directing TMA+ concentration with the system's alkalinity (OH-). By utilizing TMABr as a secondary template source, researchers can decouple these parameters. Studies demonstrate that optimizing the TMABr/TMAOH ratio yields highly crystalline 37 nm zeolite Y particles with a 180% higher yield (0.123 g vs 0.044 g zeolitic material per g synthesis material) after 216 hours compared to baseline TMAOH-only clear solutions [1].

Evidence DimensionZeolite Y nanocrystal yield
Target Compound DataTMABr + TMAOH co-template (180% higher yield)
Comparator Or BaselineTMAOH only (Baseline yield)
Quantified Difference180% increase in yield at comparable nanocrystal size (37-38 nm)
ConditionsHydrothermal synthesis at 100 °C for 216 hours

Allows scale-up procurement to maximize zeolite nanocrystal yield per batch without altering the fundamental framework size, directly lowering manufacturing costs.

Superior Ionic Mobility in Aqueous and Mixed Electrolyte Systems

The performance of quaternary ammonium electrolytes is strictly governed by their limiting molar conductivity (Λ∞), which depends on the hydrodynamic radius of the cation. In systematic conductivity studies at 298.15 K, TMABr consistently demonstrates significantly higher limiting molar conductivity compared to its larger homologues, tetraethylammonium bromide (TEABr) and tetrabutylammonium bromide (TBABr). The compact nature of the TMA+ cation minimizes solvent drag and steric resistance, allowing TMABr to function as a highly mobile charge carrier in both aqueous and organic mixed-solvent systems [1].

Evidence DimensionLimiting molar conductivity (Λ∞)
Target Compound DataTMABr (Highest mobility, smallest association diameter)
Comparator Or BaselineTEABr and TBABr (Lower mobility, larger steric bulk)
Quantified DifferenceTMABr exhibits the highest Λ∞ among symmetrical tetraalkylammonium bromides due to minimal steric resistance
ConditionsAqueous and 2-butoxyethanol/water mixtures at 298.15 K to 313.15 K

Essential for formulating low-resistance electrolytes in batteries and capacitors where maximizing ion transport rates is critical for device power density.

Defect Passivation Without Insulating Barriers in Perovskite Solar Cells

Long-chain alkylammonium bromides (like didodecyldimethylammonium bromide, DDABr) are frequently used to passivate lead halide perovskites, but their bulky insulating chains hinder charge extraction. Density Functional Theory (DFT) calculations and experimental data show that the compact tetramethylammonium cation in TMABr perfectly fits into A-site surface vacancies. This structural compatibility allows TMABr to passivate surface trap states and achieve near-unity photoluminescence quantum yields (PLQY) without introducing the resistive tunneling barriers associated with long-chain secondary or quaternary ammonium ligands [1].

Evidence DimensionSurface vacancy filling and charge transport
Target Compound DataTMABr (Fits A-site, clean band gap, no tunneling barrier)
Comparator Or BaselineLong-chain alkylammonium bromides (Introduce insulating barriers)
Quantified DifferenceTMABr provides robust trap passivation while maintaining unrestricted charge transport across the interface
ConditionsColloidal CsPbBr3 nanocrystals and thin-film perovskite interfaces

Enables manufacturers of perovskite photovoltaics to procure a passivating agent that maximizes both stability and power conversion efficiency without sacrificing conductivity.

Attenuated Thermodynamic Non-Ideality in Eutectic Solvents vs Chlorides

When formulating urea-based deep eutectic solvents (DES), the choice of the halide counterion drastically dictates the hydrogen-bonding network. Research indicates that using tetramethylammonium chloride (TMACl) results in strong NH···Cl interactions and significant negative deviations from thermodynamic ideality, complicated by the extreme hygroscopicity of the chloride salt. Substituting with TMABr dampens this non-ideality; the larger size and lower electronegativity of the bromide ion result in weaker NH···Br interactions, yielding a more predictable, near-ideal thermodynamic behavior during DES formation[1].

Evidence DimensionThermodynamic deviation from ideality in urea mixtures
Target Compound DataTMABr (Near-ideal behavior, attenuated non-ideality)
Comparator Or BaselineTMACl (Strong negative deviations from ideality)
Quantified DifferenceBromide's lower electronegativity reduces excessive anion transfer to urea compared to chloride
ConditionsSolid-liquid equilibria measurements of binary mixtures with urea

Provides chemical formulators with a more stable, predictable, and less moisture-sensitive precursor for designing advanced deep eutectic solvents.

High-Yield Zeolite Y Manufacturing

Utilizing TMABr as a co-template alongside TMAOH to synthesize colloidal zeolite Y nanocrystals, allowing precise control over particle size (30-120 nm) while drastically improving material yield per batch[1].

High-Mobility Electrolyte Formulation

Formulating aqueous or mixed-solvent electrolytes for electrochemical capacitors and specialized batteries where the compact TMA+ cation provides superior ionic conductivity compared to bulky TEABr or TBABr alternatives[2].

Perovskite Solar Cell Passivation

Applying TMABr as an interfacial or bulk passivating agent in lead halide perovskite photovoltaics to eliminate surface trap states without introducing the insulating charge-transport barriers typical of long-chain alkylammonium salts[3].

Predictable Deep Eutectic Solvent Design

Procuring TMABr over highly hygroscopic TMACl to formulate urea-based deep eutectic solvents, ensuring better handling stability and near-ideal thermodynamic mixing behavior[4].

Physical Description

White odorless crystalline powder; Hygroscopic; [Alfa Aesar MSDS]

Hydrogen Bond Acceptor Count

1

Exact Mass

153.01531 Da

Monoisotopic Mass

153.01531 Da

Heavy Atom Count

6

UNII

6L9NE9609P

Related CAS

51-92-3 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (97.87%): Fatal if swallowed [Danger Acute toxicity, oral];
H315 (97.87%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.87%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.74%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

64-20-0

Wikipedia

Tetramethylammonium bromide

General Manufacturing Information

Methanaminium, N,N,N-trimethyl-, bromide (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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